![molecular formula C16H12N2O6S B2760147 3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid CAS No. 1987112-76-4](/img/structure/B2760147.png)

3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

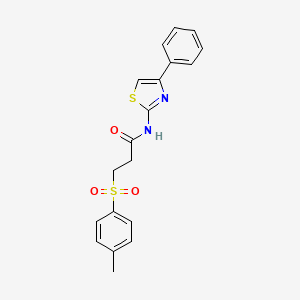

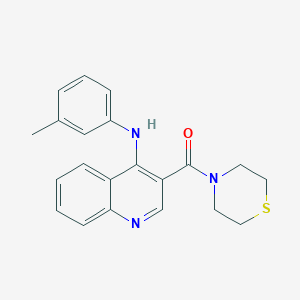

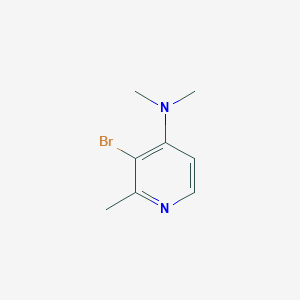

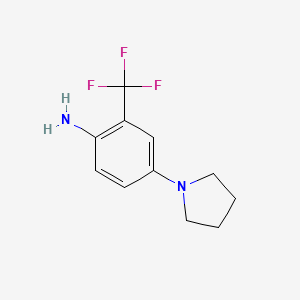

The compound “3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid” is a chemical compound with the molecular formula C16H12N2O6S . It has an average mass of 360.341 Da and a monoisotopic mass of 360.041595 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 . It also contains a sulfonyl group attached to a 4-methoxyphenyl group .Aplicaciones Científicas De Investigación

Sulfonate and Carboxylate Ligands in Metal Organic Frameworks

Research on sulfonate-carboxylate ligands, like in the study by Li‐juan Zhou et al. (2016), demonstrates the application of such ligands in the synthesis of lanthanide-organic frameworks. These frameworks show potential for gas sorption, proton conductivity, and luminescent sensing of metal ions, suggesting possible applications of similar compounds in materials science, particularly in developing sensors and materials for gas storage and separation.

Aminopyrimidine Derivatives

Aminopyrimidine derivatives, as discussed by K. Balasubramani et al. (2007), are of interest for their ability to form specific hydrogen-bonded motifs, which could be relevant in designing drug molecules or molecular recognition systems. The research highlights the structural characteristics of pyrimethamine derivatives, indicating the role these structures can play in molecular biology and pharmacology, particularly in the development of antimalarial drugs.

Pyrimidine-2-thione Derivatives as Corrosion Inhibitors

The study by N. Soltani et al. (2015) on pyrimidine-2-thione derivatives shows their effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests potential industrial applications of related compounds in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components in harsh chemical environments.

Solid-Phase Synthesis of β-Sultams

Research on the solid-phase synthesis of β-sultams by M. Gordeev et al. (1997) opens avenues for the use of sulfonyl-containing compounds in the development of antibacterial agents. This methodology could be adapted for synthesizing a wide range of sulfonyl-containing heterocycles, including those with structural similarities to the compound , highlighting its potential applications in medicinal chemistry.

Electrophilic Amination of Pyrimidine-2-thiones

The work on electrophilic amination of pyrimidine-2-thiones, as explored by B. Riemer et al. (1993), presents a method for synthesizing zwitterionic and bicyclic pyrimidinium compounds. This technique could be relevant for creating compounds with unique electrical properties, potentially useful in electronic materials or as intermediates in the synthesis of more complex molecules.

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their anti-hiv-1 activity

Mode of Action

Compounds with similar structures have been shown to inhibit hiv-1 by binding to the active site of the hiv-1 integrase . This binding prevents the virus from integrating its genetic material into the host cell’s DNA, thereby stopping the virus from replicating .

Biochemical Pathways

By inhibiting the integrase, the compound would prevent the integration of the viral genome into the host cell’s DNA, a crucial step in the HIV-1 lifecycle .

Result of Action

If it does inhibit hiv-1 integrase, the result would be a reduction in viral replication, which could potentially slow the progression of hiv-1 infection .

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6S/c1-24-10-4-6-11(7-5-10)25(22,23)13-9-17-14-12(16(20)21)3-2-8-18(14)15(13)19/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCSXYPNOUDKCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=CC=CN3C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2760066.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2760068.png)

![N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide](/img/structure/B2760073.png)

![N-(2-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2760076.png)

![2-(2-Ethenylsulfonylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2760077.png)

![2-(4-chlorophenoxy)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide](/img/structure/B2760080.png)

![N-(5-methylisoxazol-3-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B2760082.png)

![methyl 5-[({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B2760084.png)

![(3Z)-3-{[(2,4-difluorophenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2760086.png)